2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole
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Description
2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.16371127 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiulcer Activities
A study by Katsura et al. (1992) described the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which includes compounds similar to 2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole. These compounds were tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. Several derivatives showed potent antisecretory and cytoprotective activity, indicating their potential application in the treatment of ulcers (Katsura et al., 1992).
Synthesis of Novel Derivatives
Goli-Garmroodi et al. (2015) reported the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving compounds similar to this compound. These derivatives were synthesized in good to excellent yields, demonstrating the versatility of the core structure in producing new compounds (Goli-Garmroodi et al., 2015).
Convenient Synthesis Methods
A study by Shevchuk et al. (2012) developed a convenient method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, involving compounds related to this compound. This research highlights the efficient synthesis of such compounds, which could be applied in various fields, including pharmaceuticals and material science (Shevchuk et al., 2012).
Synthesis and Antifungal Activity
Khabnadideh et al. (2012) focused on synthesizing new benzimidazole, benzotriazole, and aminothiazole derivatives, similar in structure to this compound, to evaluate their antifungal activities. Their study contributes to the development of new antifungal drugs, highlighting the potential medical applications of such compounds (Khabnadideh et al., 2012).
Synthesis and Potential Cytotoxic Activity
Arulmurugan & Kavitha (2013) conducted a study on the synthesis of new heterocyclic compounds, including benzoxazoles and imidazoles, that relate to the structure of this compound. Their research aimed at evaluating the cytotoxicity of these compounds against human cancer cell lines, indicating their potential use in cancer research (Arulmurugan & Kavitha, 2013).
Plant Growth Retardants
Grossmann (1990) discussed the use of plant growth retardants, including compounds with structures similar to this compound. This study highlights the application of these compounds in agricultural and horticultural practices, as well as their role in physiological research for insights into terpenoid metabolism (Grossmann, 1990).
Properties
IUPAC Name |
2-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-20-11-9-18-16(20)13-6-5-10-21(12-13)17-19-14-7-3-4-8-15(14)22-17/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVZOOPNSQEZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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